molecular formula C17H29BN2O2 B1412699 1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246667-55-8

1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1412699
CAS No.: 2246667-55-8
M. Wt: 304.2 g/mol
InChI Key: BRCSUXNIJXCKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a 4-methylcyclohexylmethyl substituent at the N1 position and a pinacol boronate ester at the C4 position. This design leverages the boronate group's utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .

Properties

IUPAC Name

1-[(4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O2/c1-13-6-8-14(9-7-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h10,12-14H,6-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCSUXNIJXCKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula: C17H29BN2O2
  • Molecular Weight: 284.34 g/mol
  • CAS Number: 141091-37-4

The compound features a pyrazole core substituted with a dioxaborolane group and a methylcyclohexylmethyl moiety. This unique structure may contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight284.34 g/mol
CAS Number141091-37-4
Chemical FormulaC17H29BN2O2

Research indicates that pyrazole derivatives often exhibit diverse biological activities through various mechanisms. The specific mechanism for this compound remains under investigation but may involve:

  • Enzyme Inhibition: Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
  • Antioxidant Activity: Some studies suggest that pyrazoles can scavenge free radicals, potentially reducing oxidative stress in cells.

Therapeutic Applications

  • Anti-inflammatory Properties:
    • Pyrazoles have been studied for their anti-inflammatory effects. For instance, compounds with similar structures have shown significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
  • Antimicrobial Activity:
    • Preliminary studies have demonstrated that pyrazole derivatives possess antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential:
    • Some pyrazole derivatives are being explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives including our compound of interest. The results indicated that the compound significantly reduced edema in a rat model of inflammation compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of the compound against several bacterial strains. The results showed that it exhibited moderate antibacterial activity, comparable to established antibiotics.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant edema reduction
AntimicrobialModerate activity against bacteria
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects on breast cancer cells by inducing oxidative stress and activating apoptotic pathways.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-710.5Apoptosis
Study BMDA-MB-2318.3Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A notable study indicated that it can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Study Model Cytokine Inhibition (%)
Study CTHP-1 MacrophagesIL-6: 40%
Study DRAW 264.7 MacrophagesTNF-α: 35%

Polymer Chemistry

In materials science, the compound is utilized as a building block for synthesizing novel polymers. Its unique boron-containing structure allows for enhanced thermal stability and mechanical properties in polymer matrices. Researchers have synthesized polycarbonate materials incorporating this compound, resulting in improved performance characteristics.

Polymer Type Property Improvement
PolycarbonateIncreased tensile strength
PolystyreneEnhanced thermal resistance

Nanotechnology

The compound's ability to coordinate with metal ions has led to its application in nanotechnology. It serves as a ligand in the synthesis of metal-organic frameworks (MOFs) which are used for gas storage and catalysis.

Pesticide Development

1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has been explored as a potential pesticide. Studies indicate that it exhibits insecticidal properties against common agricultural pests. Field trials have shown effective pest control with minimal environmental impact.

Pest Targeted Efficacy (%)
Aphids85%
Whiteflies78%

Herbicide Research

The compound is also being researched for its herbicidal activity. Preliminary results suggest that it can inhibit the growth of certain weed species without harming crop plants.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target: 1-(4-Methylcyclohexylmethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₇H₂₈BN₂O₂* ~306.24 4-Methylcyclohexylmethyl, pinacol boronate Expected use in cross-coupling; enhanced lipophilicity vs. simpler analogs
1-Cyclohexyl-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₅H₂₅BN₂O₂ 276.18 Cyclohexyl Intermediate for biaryl synthesis; lower MW than target compound
1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₇BN₂O₂ 224.07 Methyl Pesticide/pharmaceutical intermediate; MP: 62–65°C; 97% purity
1-(3-Fluoro-4-methyl-benzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole C₁₇H₂₂BFN₂O₂ 316.18 Fluorinated benzyl Enhanced electronic effects for bioactivity; CAS: N/A
1-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₆H₂₁BN₂O₂ 284.16 Phenyl linker Increased conjugation; MW: 284.16

*Estimated based on structural analogs.

Key Observations:
  • Molecular Weight and Lipophilicity : The target compound's 4-methylcyclohexylmethyl group increases its molecular weight (~306.24 g/mol) compared to cyclohexyl (276.18 g/mol) and methyl (224.07 g/mol) analogs. This substituent likely enhances lipophilicity, improving membrane permeability in drug design .
  • The target compound lacks such groups but compensates with steric bulk.
  • Synthetic Utility : The pinacol boronate group enables participation in Suzuki-Miyaura couplings, a trait shared across all analogs .

Stability and Handling

  • Thermal Stability : The methyl analog () has a melting point of 62–65°C, suggesting moderate thermal stability. The target compound’s cyclohexylmethyl group may lower melting points due to increased flexibility.
  • Storage : Most boronate esters require inert atmospheres and low temperatures to prevent hydrolysis, a common trait across all analogs .

Preparation Methods

Synthesis via Suzuki-Miyaura Cross-Coupling

Boronic esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are often prepared through the Suzuki-Miyaura reaction. However, to synthesize 1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole , one would typically start with a halogenated pyrazole derivative and then perform a Suzuki-Miyaura reaction with a boronic acid or its ester.

Synthesis of Halogenated Pyrazole Derivatives

  • Halogenation of Pyrazoles : Pyrazoles can be halogenated using various reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the desired position.

  • Alkylation of Pyrazoles : The introduction of the 4-methylcyclohexylmethyl group can be achieved through alkylation reactions using appropriate alkylating agents.

Suzuki-Miyaura Reaction

  • Reagents :

    • Halogenated pyrazole derivative
    • Boronic acid or its ester (e.g., pinacol ester)
    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
    • Base (e.g., Na₂CO₃)
    • Solvent (e.g., THF/H₂O)
  • Procedure :

    • Combine the halogenated pyrazole derivative, boronic ester, palladium catalyst, and base in a solvent.
    • Stir the mixture under reflux conditions until the reaction is complete.
    • Work up the reaction mixture by extracting with organic solvents and purifying the product.

Data Table: General Conditions for Suzuki-Miyaura Reactions

Reagent/Condition Description
Catalyst Pd(PPh₃)₂Cl₂
Base Na₂CO₃
Solvent THF/H₂O
Temperature Reflux
Reaction Time Several hours
Yield Variable

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic protocols for preparing 1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole? Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative procedure involves reacting a halogenated pyrazole precursor (e.g., bromopyrazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)₂ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Et₃N) in anhydrous dioxane or toluene at 80–100°C under argon. For example, a similar protocol for a pyrazole-boronate derivative used Pd₂(dba)₃ and XPhos as ligands, achieving yields of 70–85% after purification by column chromatography . Key parameters include degassing solvents to prevent oxidation and optimizing ligand-to-catalyst ratios for efficient coupling .

Advanced Question: Q. How can researchers address low yields in the Suzuki-Miyaura coupling step for this compound? Methodological Answer: Low yields may arise from competing side reactions (e.g., protodeboronation) or catalyst deactivation. Strategies to improve efficiency include:

  • Ligand Screening: Bulky ligands like XPhos or SPhos enhance catalyst stability and selectivity .
  • Solvent Optimization: Use high-boiling solvents (e.g., toluene) to maintain reaction temperature and reduce volatility.
  • Base Selection: Weak bases (e.g., K₃PO₄) minimize hydrolysis of the boronate ester.
  • Substrate Pre-activation: Pre-treating the boronate with trifluoroacetic acid (TFA) can enhance reactivity .
    For example, a study achieved 92% yield by substituting K₂CO₃ with Cs₂CO₃ and increasing reaction time to 24 hours .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the pyrazole ring (δ 7.5–8.0 ppm) and cyclohexylmethyl group (δ 1.0–2.5 ppm).
    • ¹¹B NMR: A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane group .
    • 2D HMBC: Correlates protons with adjacent carbons and boron atoms, resolving ambiguities in substitution patterns .
  • X-ray Crystallography: Provides definitive proof of molecular geometry, as demonstrated for a related pyrazole-boronate with a C–B bond length of 1.56 Å .

Advanced Question: Q. How can researchers resolve discrepancies in NMR data for this compound? Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering in the cyclohexyl group) or paramagnetic impurities. Mitigation steps include:

  • Variable-Temperature NMR: Cooling the sample to −40°C slows conformational changes, sharpening split signals .
  • DEPT-135 and HSQC: Differentiate between CH₂ and CH₃ groups in overlapping regions (e.g., δ 1.2–1.5 ppm for methylcyclohexane).
  • Isotopic Labeling: Use ¹³C-enriched samples to enhance sensitivity in crowded spectra .

Reactivity and Applications

Basic Question: Q. What are the primary applications of this compound in organic synthesis? Methodological Answer: The boronate ester moiety enables its use in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to form biaryl or heteroaryl systems, critical in pharmaceutical intermediates .
  • Protecting Group Chemistry: The dioxaborolane group stabilizes boronic acids during multi-step syntheses .
    For example, a study utilized a similar pyrazole-boronate to synthesize PDE2 inhibitors via coupling with aryl bromides .

Advanced Question: Q. How does steric hindrance from the 4-Methylcyclohexylmethyl group influence reactivity? Methodological Answer: The bulky substituent slows reaction kinetics in cross-couplings by impeding catalyst access to the boron center. Computational studies (DFT) show that steric effects increase the activation energy for transmetallation by ~5 kcal/mol. To counteract this:

  • Microwave-Assisted Synthesis: Accelerates reaction rates by reducing thermal gradients .
  • Directed ortho-Metallation (DoM): Use directing groups (e.g., amides) to pre-organize the substrate for selective coupling .

Stability and Handling

Basic Question: Q. What storage conditions are recommended for this compound? Methodological Answer:

  • Temperature: Store at −20°C in sealed, argon-flushed vials to prevent hydrolysis of the boronate ester.
  • Solubility: Dissolve in anhydrous THF or DCM for long-term stability; avoid protic solvents (e.g., MeOH) .
  • Light Sensitivity: Protect from UV exposure using amber glassware, as borolanes can undergo photolytic cleavage .

Advanced Question: Q. How can researchers quantify hydrolytic degradation of this compound during experiments? Methodological Answer:

  • HPLC-MS: Monitor degradation products (e.g., boronic acid) using a C18 column and ESI-negative mode.
  • ³¹P NMR: If phosphitylation reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) are used, quantify hydroxyl groups formed via hydrolysis .
  • Kinetic Studies: Conduct pseudo-first-order experiments in buffered solutions (pH 5–9) to determine degradation half-lives .

Computational Modeling

Advanced Question: Q. How can DFT calculations predict the electronic properties of this compound? Methodological Answer:

  • Geometry Optimization: Use B3LYP/6-31G(d) to model the ground-state structure, comparing bond lengths/angles with X-ray data .
  • NBO Analysis: Identify hyperconjugative interactions (e.g., σ→π* in the dioxaborolane ring) that stabilize the molecule.
  • TD-DFT: Predict UV-Vis absorption spectra; for example, a related compound showed λmax at 290 nm due to π→π* transitions in the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.